2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid
Description
2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid is a carboxylic acid derivative featuring a benzo[d][1,3]dioxol (piperonyl) group attached to the second carbon of a 3-methylbutanoic acid chain. The benzo[d][1,3]dioxol moiety is a bicyclic aromatic structure known for its electron-rich properties and prevalence in bioactive compounds. The 3-methylbutanoic acid backbone introduces branching, which may influence steric effects, solubility, and biological interactions.
Properties
CAS No. |
55776-83-5 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H14O4/c1-7(2)11(12(13)14)8-3-4-9-10(5-8)16-6-15-9/h3-5,7,11H,6H2,1-2H3,(H,13,14) |
InChI Key |
GENFBQHCLJFKAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Procedure Summary
- Racemic phthalic acid monoester is dissolved in a diisopropyl ether/methanol mixture and heated to reflux.
- A chiral amine such as (S)-(-)-1-(4-methoxyphenyl)ethanamine or (S)-(-)-1-phenylethanamine is added portionwise.
- The mixture is maintained at reflux to precipitate a white diastereomeric salt.
- After cooling and stirring for several hours, the solid salt is filtered and dried.
- The enriched enantiomer is recovered by alkaline hydrolysis (commonly using potassium hydroxide in methanol).
- Subsequent oxidation of the resulting alcohol to the aldehyde is achieved using sodium hypochlorite (NaClO) in the presence of potassium bromide and a catalyst such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) at pH 8.5–9.5.
Key Reaction Conditions and Yields
| Step | Conditions | Outcome |
|---|---|---|
| Salt formation | Diisopropyl ether/methanol (4:1), reflux | Precipitation of diastereomeric salt |
| Hydrolysis | KOH in methanol | Conversion to enantiomeric alcohol |
| Oxidation | NaClO, KBr, TEMPO, pH 8.5–9.5 | Formation of enantiomeric aldehyde |
This method is highly effective for obtaining enantiomerically enriched intermediates that can be further elaborated to 2-(Benzo[d]dioxol-5-yl)-3-methylbutanoic acid.
Alkylation and Functionalization of Benzo[d]dioxole Derivatives
Another approach involves the alkylation of benzo[d]dioxole derivatives to introduce the side chain corresponding to the 3-methylbutanoic acid moiety.
Typical Alkylation Protocol
Workup and Purification
- The reaction mixture is treated with saturated brine and aqueous sodium hydroxide to neutralize acids.
- Organic phases are separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
- The crude product is further purified by column chromatography or recrystallization.
Representative Conditions and Notes
| Parameter | Description |
|---|---|
| Temperature | 0 °C to 130 °C |
| Reaction Time | 1 to 24 hours |
| Solvents | Toluene, N,N'-dimethylformamide |
| Bases | Sodium methoxide, sodium hydroxide |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Acid Chloride Formation
The conversion of 2-(Benzo[d] dioxol-5-yl)-3-methylbutanoic acid to its acid chloride derivative is a critical reaction for further synthetic transformations. This process typically involves reagents like oxalyl chloride or thionyl chloride (SOCl₂), which facilitate nucleophilic acyl substitution.
Mechanism :
-
Initial Anhydride Formation : Oxalyl chloride reacts with the carboxylic acid to form a mixed acid anhydride intermediate.
-
Nucleophilic Substitution : Chloride ions attack the carbonyl carbon, displacing the anhydride group and generating carbon dioxide and carbon monoxide as byproducts .
| Reagent | Conditions | Product |
|---|---|---|
| Oxalyl chloride | Room temperature, DMF | Acid chloride |
| SOCl₂ | Reflux, catalytic DMF | Acid chloride |
Biological Relevance : Acid chloride derivatives are precursors for amide or ester bond formations, which are essential for modulating biological activity (e.g., enzyme inhibition).
Esterification Reactions
Esterification of the carboxylic acid group enhances lipophilicity, a key property for potential pharmaceutical applications. Common methods include:
-
Alcoholysis : Reaction with alcohols (e.g., methanol, ethanol) in the presence of proton acid catalysts like sulfuric acid.
-
Amide Formation : Conversion to amides via acid chloride intermediates, as demonstrated in the synthesis of N-(benzo[d] dioxol-5-yl)-2-(benzylthio)acetamide derivatives .
| Reaction Type | Catalyst | Product |
|---|---|---|
| Acid-catalyzed | H₂SO₄ | Esters |
| Amide formation | DMF, coupling agents | Amides |
Aldol Reactions
Aldol reactions expand the compound’s structural diversity by introducing new carbon-carbon bonds. For example, lithium enolates of related ketones (e.g., 4-(benzo[d] dioxol-5-yl)butan-2-one) react with carbonyl compounds like pinacolone to form β-hydroxy ketones, which undergo dehydration to yield α,β-unsaturated ketones .
Example Reaction :
| Key Factors | Impact |
|---|---|
| Steric hindrance | Low yield (12%) due to bulky groups |
| Acid catalysis | Facilitates dehydration |
Other Notable Reactions
-
Nucleophilic Substitutions : The dioxole ring can act as a leaving group under specific conditions, enabling further derivatization .
-
Cycloadditions : Unexplored but structurally feasible due to the aromatic system’s reactivity.
Comparative Analysis of Reaction Types
| Reaction Type | Key Features | Applications |
|---|---|---|
| Acid chloride formation | Rapid, high-yield; enables amide/ester synthesis | Pharmaceutical precursor |
| Esterification | Modifiable lipophilicity; improves cellular permeability | Drug delivery systems |
| Aldol reactions | Structural diversification; introduces unsaturated bonds | Antiepileptic analogs (e.g., stiripentol) |
| Ether synthesis | Microwave efficiency; scalable for industrial use | Agrochemical derivatives |
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antidiabetic agent. It has shown efficacy in inhibiting α-amylase, an enzyme involved in carbohydrate metabolism.
Materials Science: The benzo[d][1,3]dioxole moiety is of interest in the development of new materials with unique optical and electronic properties.
Biological Studies: The compound’s biological activity is studied for its potential anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. For instance, its antidiabetic activity is attributed to the inhibition of α-amylase, which reduces the breakdown of carbohydrates into glucose . In anticancer research, the compound may induce apoptosis in cancer cells by interfering with cell cycle progression .
Comparison with Similar Compounds
The following analysis compares 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid with structurally related compounds, focusing on molecular features, synthesis, and physicochemical properties.
Structural and Functional Group Analysis
Key Observations :
- The target compound’s extended carbon chain and methyl branching distinguish it from simpler analogs like piperonylic acid (C₉H₈O₄). This structural complexity increases molecular weight and may reduce solubility in polar solvents compared to shorter-chain derivatives.
Key Observations :
- The target compound’s synthesis likely parallels methods for its propanoic acid analog (), utilizing carbodiimide-based coupling agents like HATU. However, the longer chain may necessitate optimized purification steps (e.g., HPLC) to achieve high purity.
Physicochemical Properties
Key Observations :
Biological Activity
2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid is an organic compound with notable biological activities. It belongs to the class of dibenzylbutane lignans and is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety. This structural feature is significant for its interaction with various biological targets, contributing to its pharmacological potential.
Chemical Structure and Properties
- IUPAC Name : (2S,3S)-2-[(2H-1,3-benzodioxol-5-yl)methyl]-3-benzylbutanedioic acid
- Molecular Formula : C₁₂H₁₄O₄
- Molecular Weight : 226.24 g/mol
The compound's structure allows it to engage in multiple interactions within biological systems, enhancing its therapeutic potential.
Anti-inflammatory Effects
Research indicates that 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid exhibits anti-inflammatory properties. Its ability to inhibit cyclooxygenase (COX) enzymes has been documented, which is crucial for the synthesis of pro-inflammatory prostaglandins. A study demonstrated that derivatives of benzodioxole compounds showed significant inhibition against COX enzymes, indicating a potential for anti-inflammatory applications .
Cytotoxicity Against Cancer Cells
The compound has shown cytotoxic effects on various cancer cell lines. For instance, in vitro studies using HeLa cells (cervical carcinoma) revealed that certain concentrations of benzodioxole derivatives led to significant inhibition of cell growth. The most cytotoxic derivative reported had a CC50 value of 219 µM . This suggests that 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid and its analogs could be explored further as potential anticancer agents.
Antioxidant Activity
Antioxidant properties have also been associated with this compound. In studies evaluating the DPPH-scavenging activity, compounds containing the benzodioxole structure displayed moderate antioxidative effects, which may contribute to their overall therapeutic efficacy .
Comparative Analysis of Related Compounds
The following table summarizes some structurally similar compounds and their respective biological activities:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 3-(Benzo[d][1,3]dioxol-5-yl)propanoic acid | Propanoic acid backbone | Potential anti-inflammatory effects |
| 4-(Benzo[d][1,3]dioxol-5-yl)butyric acid | Butyric acid backbone | Investigated for neuroprotective properties |
| 2-(1,3-Dioxaindan-5-yl)-3-methylbutanoic acid | Dioxaindan structure | Unique cyclic ether functionality |
These compounds highlight the diversity within this class of organic molecules while underscoring the unique structural features and potential activities of 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid.
The mechanism by which 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid exerts its biological effects involves interaction with various proteins and enzymes implicated in inflammatory and cancerous processes. Preliminary studies suggest that it may inhibit specific enzymes and receptors critical for these pathways . However, further research is necessary to elucidate the precise mechanisms involved.
Case Studies
A recent study synthesized several benzodioxole derivatives and evaluated their biological activities. The results indicated that these compounds exhibited varying degrees of COX enzyme inhibition and cytotoxicity against cancer cells. The findings support the hypothesis that modifications to the benzodioxole core can enhance biological activity .
Q & A
Q. What are the optimized synthetic routes for 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid and its derivatives?
The compound is synthesized via multi-step protocols involving condensation, cyclization, and functional group modifications. For example, derivatives like 3-(Benzo[d][1,3]dioxol-5-yl)-coumarins are synthesized by reacting 2-(benzo[d][1,3]dioxol-5-yl) acetic acid with salicylaldehydes under acidic conditions, yielding 32%–55% after purification via silica gel chromatography . Optimized conditions include using Pd(OAc)₂/XPhos catalysts for coupling reactions and triethylamine as a base for acylation steps .
Q. How is structural characterization performed for this compound and its analogs?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1,715 cm⁻¹) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzo[d][1,3]dioxol-5-yl protons at δ 6.7–7.1 ppm) .
- Mass spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 266 for the coumarin derivative) .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .
Q. What in vitro bioactivity screening methods are applicable?
- Antiviral assays : Measure inhibition of viral replication (e.g., HIV-1 RT inhibition using reverse transcriptase activity assays) .
- Anticonvulsant models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents for derivatives .
- Enzyme inhibition : α-Glucosidase inhibition assays with p-nitrophenyl glucopyranoside as a substrate .
Advanced Research Questions
Q. How can regioselectivity challenges in derivative synthesis be addressed?
Regioselectivity in cyclization or coupling steps is controlled by:
- Catalyst systems : Pd/XPhos enhances cross-coupling efficiency for benzo[d][1,3]dioxole intermediates .
- Temperature modulation : Reactions at 100°C favor thiazolidinone formation over side products .
- Protecting groups : tert-Butoxycarbonyl (Boc) groups prevent unwanted nucleophilic attacks during acylation .
Q. What pharmacophore elements are critical for bioactivity?
- Benzo[d][1,3]dioxole moiety : Essential for hydrophobic interactions and π-stacking in antiviral targets .
- Carboxylic acid group : Enhances solubility and hydrogen bonding in enzyme active sites (e.g., α-glucosidase) .
- Methylbutanoic acid side chain : Modulates steric effects and metabolic stability .
Q. What advanced analytical techniques resolve metabolic or degradation pathways?
- LC-MS/MS : Quantifies metabolites in biological matrices using reverse-phase C18 columns and MRM transitions .
- Stability studies : Forced degradation under acidic/alkaline conditions identifies hydrolytically labile groups (e.g., ester linkages) .
- Molecular docking : Software like AutoDock Vina predicts binding modes to targets like HIV-1 reverse transcriptase .
Methodological Tables
| Synthetic Optimization Parameters |
|---|
| Reaction Step |
| ------------------- |
| Acylation |
| Coupling |
| Cyclization |
| Bioactivity Data |
|---|
| Assay Type |
| -------------------- |
| HIV-1 RT inhibition |
| Anticonvulsant |
| α-Glucosidase |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
